molecular formula C22H20FN3O2S B11406624 8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11406624
M. Wt: 409.5 g/mol
InChI Key: MGVGGZNCQIALED-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique structure combining a pyrido[2,1-b][1,3,5]thiadiazine core with various functional groups

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction but can include various derivatives with modified functional groups.

Scientific Research Applications

8-(4-fluorophenyl)-3-(4-methoxybenzyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxybenzyl groups can enhance binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

8-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20FN3O2S/c1-28-18-8-2-15(3-9-18)12-25-13-26-21(27)10-19(16-4-6-17(23)7-5-16)20(11-24)22(26)29-14-25/h2-9,19H,10,12-14H2,1H3

InChI Key

MGVGGZNCQIALED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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